ML-7 Hydrochloride is derived from a series of synthetic compounds designed to inhibit myosin light chain kinase activity. It is classified as a biochemical reagent, specifically targeting smooth muscle myosin light chain kinase, which plays a significant role in muscle contraction mechanisms. The compound is commercially available from several suppliers, including Tocris Bioscience, Hello Bio, and Sigma-Aldrich, among others .
The synthesis of ML-7 Hydrochloride involves several steps typically executed in a laboratory setting. The key steps include:
ML-7 Hydrochloride primarily participates in reversible ATP-competitive inhibition of myosin light chain kinase. Key aspects include:
The mechanism of action for ML-7 Hydrochloride involves several critical steps:
Studies have shown that ML-7 can significantly alter cellular responses in various models, including cardiac function recovery during ischemic conditions .
ML-7 Hydrochloride exhibits several notable physical and chemical properties:
ML-7 Hydrochloride is extensively used in scientific research for various applications:
Research has demonstrated that ML-7 can ameliorate vascular endothelial dysfunction and has potential implications for treating cardiovascular diseases by regulating tight junction proteins .
ML-7 hydrochloride (1-(5-Iodonaphthalene-1-sulfonyl)homopiperazine hydrochloride) exerts its primary pharmacological action through reversible, ATP-competitive inhibition of myosin light chain kinase (MLCK). This inhibition occurs at the enzyme's catalytic site, where ML-7 competes with ATP for binding, thereby preventing phosphate transfer to the regulatory light chain of myosin II (RLC/MLC20). The compound demonstrates a high-affinity interaction with smooth muscle MLCK (SmMLCK), exhibiting a Ki value of 300 nM [6] [2]. Structural studies reveal that the iodonaphthalene sulfonyl group of ML-7 facilitates hydrophobic interactions within the ATP-binding cleft, while the homopiperazine moiety contributes to hydrogen bonding with conserved residues in the kinase domain [6].
Table 1: Inhibition Kinetics of ML-7 Against MLCK Isoforms
MLCK Isoform | Ki Value (μM) | ATP-Competitive | Reversibility |
---|---|---|---|
Smooth Muscle MLCK | 0.30 ± 0.02 | Yes | Full |
Skeletal Muscle MLCK | 3.10 ± 0.25 | Yes | Full |
Cardiac MLCK | 1.80 ± 0.15 | Yes | Full |
Kinetic analyses demonstrate that ML-7 achieves ~90% inhibition of SmMLCK activity at 10 μM concentration, with IC50 values varying between isoforms due to structural differences in their ATP-binding pockets [1] [6]. The inhibitor's efficacy remains consistent across Ca²⁺/calmodulin-bound and free forms of SmMLCK, indicating that its binding site accessibility is independent of activation state [2]. Time-resolved fluorescence studies further confirm that ML-7 binding induces conformational changes that stabilize the kinase in a closed, inactive state [6].
ML-7 demonstrates remarkable efficacy against both Ca²⁺/calmodulin-dependent and -independent MLCK activity in smooth muscle systems. This dual inhibitory capacity arises from its targeting of the conserved kinase core rather than regulatory domains. At physiologically relevant concentrations (1-5 μM), ML-7 suppresses >85% of basal (calmodulin-independent) activity and >95% of Ca²⁺/calmodulin-activated phosphorylation in vascular smooth muscle preparations [2].
The inhibitor's effectiveness stems from its ability to:
Functional studies in intact vascular tissues show that 10 μM ML-7 decreases agonist-induced contraction force by 70-80%, correlating with reduced MLC20 phosphorylation. Notably, ML-7 exhibits ~10-fold greater potency against SmMLCK compared to its closest structural analog ML-9 (Ki = 3.8 μM), attributable to enhanced hydrophobic interactions from its iodonaphthalene ring system [10] [2]. In ex vivo human cardiac trabeculae models, however, ML-7 (5-10 μM) shows minimal effects on basal contractility, suggesting tissue-specific accessibility or expression of MLCK isoforms [8].
While ML-7 demonstrates high selectivity for MLCK at concentrations ≤5 μM, comprehensive kinase profiling reveals significant off-target inhibition of cAMP-dependent protein kinase (PKA) and protein kinase C (PKC) at higher concentrations. Biochemical assays using purified kinases establish the following inhibition constants:
Table 2: Selectivity Profile of ML-7 Across Key Kinases
Target Kinase | Ki (μM) | Fold Selectivity (vs. SmMLCK) | Functional Consequence |
---|---|---|---|
SmMLCK | 0.30 | 1x | Reduced MLC20 phosphorylation |
PKA | 21.0 | 70x | Altered cAMP signaling |
PKC | 42.0 | 140x | Impaired calcium sensitization |
ROCK | >100 | >330x | Not significant |
This pharmacological profile indicates that ML-7 maintains >70-fold selectivity for MLCK over PKA and >140-fold over PKC [4] [9]. However, in cellular systems where ML-7 is applied at concentrations >20 μM, measurable off-target effects emerge:
In β-adrenergic signaling studies using MDA-MB-231HM breast cancer cells, 25 μM ML-7 significantly reduced stress fiber formation and traction force generation – effects attributable to combined MLCK/PKA inhibition rather than selective MLCK blockade [9]. This cross-reactivity necessitates careful concentration optimization (typically 1-10 μM) in mechanistic studies to ensure target-specific effects.
Table 3: Experimentally Validated Applications of ML-7 at Target-Selective Concentrations
Research Context | Effective [ML-7] | Validated Specificity Controls |
---|---|---|
Vascular endothelial barrier studies | 5-10 μM | ROCK inhibitor (Y-27632) comparison |
Atherosclerosis models | 1 mg/kg/day (in vivo) | Phospho-MLC immunoblotting |
Cancer cell invasion assays | 5 μM | PKA/PKC activity monitoring |
Platelet proplatelet formation | 10 μM | ML-9 comparison |
These findings establish that while ML-7 remains among the most selective MLCK inhibitors available, researchers must implement appropriate pharmacological controls including kinase activity profiling and concentration-response validation when employing this tool compound in complex biological systems [4] [8] [9].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: